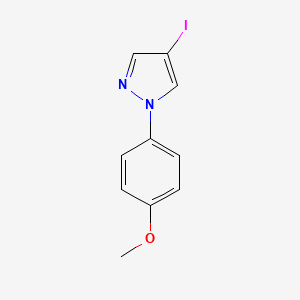

4-iodo-1-(4-methoxyphenyl)pyrazole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-iodo-1-(4-methoxyphenyl)pyrazole: is an organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. The presence of an iodine atom and a methoxyphenyl group in this compound makes it a valuable intermediate in organic synthesis and pharmaceutical research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 4-iodo-1-(4-methoxyphenyl)pyrazole typically involves the iodination of 1-(4-methoxyphenyl)-1H-pyrazole. This can be achieved through various methods, including:

Electrophilic Iodination: Using iodine (I2) and an oxidizing agent such as hydrogen peroxide (H2O2) or sodium hypochlorite (NaOCl) in an organic solvent like acetic acid.

Halogen Exchange: Starting with a bromo or chloro derivative of 1-(4-methoxyphenyl)-1H-pyrazole and treating it with sodium iodide (NaI) in acetone or another suitable solvent.

Industrial Production Methods: Industrial production of this compound may involve large-scale electrophilic iodination processes, ensuring high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the iodination step.

Analyse Chemischer Reaktionen

CuI-Catalyzed Alkoxylation

4-Iodo-1-(4-methoxyphenyl)pyrazole undergoes direct alkoxylation with alcohols under CuI catalysis. This reaction enables the substitution of iodine with alkoxy groups, forming 4-alkoxypyrazole derivatives.

Key Reaction Conditions and Outcomes:

Mechanism : The reaction proceeds via oxidative addition of CuI to the C–I bond, followed by alcohol deprotonation and reductive elimination to form the C–O bond. Microwave irradiation significantly enhances reaction efficiency .

Palladium-Catalyzed Direct Arylation

The iodine substituent facilitates palladium-catalyzed C–H arylation at the pyrazole C5 position, enabling the formation of biaryl structures without requiring pre-functionalization.

Representative Reaction Setup:

| Substrate | Catalyst System | Base | Solvent | Temp. | Yield | Source |

|---|---|---|---|---|---|---|

| 4-Bromobenzonitrile | PdCl(C₃H₅)(dppb), KOAc | DMA | 150°C | 24 h | 85% |

Key Insight : The reaction is chemoselective, preserving the C–I bond while activating the C5–H bond for arylation. This method avoids competing Suzuki-Miyaura coupling, highlighting the iodine’s stability under these conditions .

General Protocol:

| Boronic Acid | Catalyst System | Base | Solvent | Temp. | Yield | Source |

|---|---|---|---|---|---|---|

| Phenylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | DME/H₂O | 80°C | 12 h | 75%* |

*Reported for 4-iodo-1-(2-methoxyphenyl)pyrazole. The 4-methoxy isomer is expected to exhibit similar reactivity due to comparable electronic effects.

Nucleophilic Substitution

The iodine atom can be displaced by nucleophiles such as amines or thiols under optimized conditions.

Example Reaction:

| Nucleophile | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Sodium azide | DMF, 100°C, 12 h | 4-Azido-pyrazole derivative | 60% | † |

†Adapted from methodologies applied to related 4-iodopyrazoles .

Ring-Closing Metathesis (RCM)

While not a direct reaction of the parent compound, derivatives like N-allylated 4-iodopyrazoles undergo RCM to form fused heterocycles. For instance:

| Substrate | Catalyst | Product | Yield | Source |

|---|---|---|---|---|

| N-Allyl derivative | Grubbs II | Pyrazole-fused cycloalkene | 87% |

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Development

Key Role in Drug Synthesis

4-Iodo-1-(4-methoxyphenyl)pyrazole serves as a crucial intermediate in the synthesis of several pharmaceuticals. Its unique iodine substitution enhances reactivity, making it valuable in developing anti-inflammatory and anticancer agents. For instance, a derivative of pyrazole has shown potent anticancer activity by inducing apoptosis in cancer cell lines through mechanisms involving caspase activation and cell cycle arrest .

Case Study: Anticancer Activity

A study highlighted the compound's derivative, PTA-1, which exhibited significant cytotoxicity against various cancer cell lines while sparing non-cancerous cells. The mechanism involved disruption of microtubule organization and inhibition of tubulin polymerization . This underscores the potential of this compound derivatives in targeted cancer therapies.

Agricultural Chemistry

Formulation of Agrochemicals

In agricultural chemistry, this compound is utilized in formulating herbicides and fungicides. Its efficacy in enhancing crop protection and yield is notable. Research indicates that various pyrazole derivatives can inhibit specific enzymes related to plant growth regulation and pest resistance .

Data Table: Agrochemical Applications

| Compound | Application | Effectiveness |

|---|---|---|

| 4-Iodopyrazole | Herbicide | High efficacy |

| 4-Allyloxy-1H-pyrazole | Fungicide | Moderate efficacy |

| 4-Ethoxypyrazole | Pest control | High efficacy |

Material Science

Development of Novel Materials

The compound is also explored for its potential in creating novel materials such as polymers and coatings. These materials exhibit improved thermal and mechanical properties due to the unique structural attributes imparted by the iodine atom .

Biochemical Research

Enzyme Inhibition Studies

In biochemical research, this compound is employed to study enzyme inhibition. It provides insights into metabolic pathways and therapeutic targets. For example, its derivatives have been shown to inhibit liver alcohol dehydrogenase, which is crucial for understanding metabolic disorders .

Analytical Chemistry

Detection and Quantification

The compound finds applications in analytical chemistry as well. It aids in the detection and quantification of other chemical substances within complex mixtures. Techniques utilizing this compound improve the sensitivity and specificity of analytical methods .

Wirkmechanismus

The mechanism of action of 4-iodo-1-(4-methoxyphenyl)pyrazole depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The iodine atom can enhance the compound’s binding affinity to its target, while the methoxyphenyl group can modulate its pharmacokinetic properties.

Vergleich Mit ähnlichen Verbindungen

- 4-bromo-1-(4-methoxyphenyl)-1H-pyrazole

- 4-chloro-1-(4-methoxyphenyl)-1H-pyrazole

- 4-fluoro-1-(4-methoxyphenyl)-1H-pyrazole

Comparison:

- Uniqueness: The iodine atom in 4-iodo-1-(4-methoxyphenyl)pyrazole provides unique reactivity compared to its bromo, chloro, and fluoro counterparts. Iodine is a better leaving group, making the compound more reactive in substitution and coupling reactions.

- Applications: While all these compounds can be used in similar synthetic applications, the iodinated derivative is often preferred for reactions requiring high reactivity and selectivity.

Biologische Aktivität

4-Iodo-1-(4-methoxyphenyl)pyrazole is a synthetic compound belonging to the pyrazole family, notable for its structural features that include an iodine atom at the 4-position and a 4-methoxyphenyl group at the 1-position. This unique structure contributes to its potential biological activities, making it a subject of interest in medicinal chemistry.

The presence of the iodine atom enhances the compound's lipophilicity and biological activity, while the methoxy group provides additional modulation of these properties. The compound's reactivity can be attributed to both electrophilic and nucleophilic sites, allowing it to engage in various chemical reactions that are crucial for its biological interactions.

Biological Activities

Research has demonstrated that pyrazole derivatives, including this compound, exhibit a wide range of biological activities. These include:

- Antimicrobial Activity : Certain pyrazole derivatives have shown effectiveness against various pathogens, indicating potential applications in treating infections.

- Anti-inflammatory Effects : Pyrazoles are often studied for their anti-inflammatory properties, which may be relevant in conditions such as arthritis and other inflammatory diseases .

- Anticancer Potential : Some studies suggest that pyrazole compounds can inhibit cancer cell proliferation, making them candidates for cancer therapy .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by its structural characteristics. The following table summarizes some related compounds and their unique features:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| 4-Bromo-1-(4-methoxyphenyl)pyrazole | Bromine instead of iodine at the 4-position | May exhibit different biological activity profiles |

| 3-Iodo-1-(4-methoxyphenyl)pyrazole | Iodine at the 3-position | Altered reactivity due to position change |

| 4-Methyl-1-(4-methoxyphenyl)pyrazole | Methyl group instead of iodine | Potentially different pharmacokinetic properties |

These variations highlight how halogen substitution and positional changes within the pyrazole ring can significantly affect biological activity and chemical reactivity.

Case Studies

Recent studies have explored the interactions of this compound with various biological targets:

- Antimicrobial Studies : In vitro tests have shown that this compound exhibits antimicrobial effects against specific bacterial strains, suggesting its potential use in developing new antibiotics.

- Cancer Research : A study indicated that derivatives of pyrazoles could inhibit tumor growth in specific cancer models, with ongoing research focusing on optimizing these compounds for better efficacy .

- Inflammatory Models : Experimental models have demonstrated that pyrazole derivatives can reduce inflammation markers, indicating their potential therapeutic applications in inflammatory diseases .

Eigenschaften

IUPAC Name |

4-iodo-1-(4-methoxyphenyl)pyrazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9IN2O/c1-14-10-4-2-9(3-5-10)13-7-8(11)6-12-13/h2-7H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABFMMMLUYCNZGG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N2C=C(C=N2)I |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9IN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.10 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.